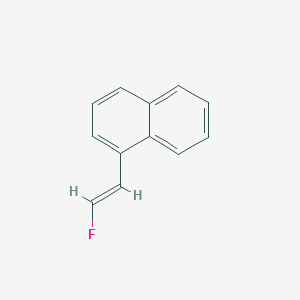

1-(2-Fluorovinyl)naphthalene

Descripción

1-(2-Fluorovinyl)naphthalene is a fluorinated naphthalene derivative characterized by a vinyl group substituted with a fluorine atom at the 2-position of the naphthalene ring. This compound belongs to the class of halogenated aromatic hydrocarbons, where the fluorine atom introduces unique electronic and steric effects. Fluorinated aromatic compounds are of significant interest in materials science, pharmaceuticals, and organic synthesis due to their enhanced stability, bioavailability, and reactivity compared to non-fluorinated analogs .

These methods highlight the challenges in introducing fluorine into vinyl-naphthalene systems, requiring precise conditions to achieve stability and selectivity.

Propiedades

Fórmula molecular |

C12H9F |

|---|---|

Peso molecular |

172.20 g/mol |

Nombre IUPAC |

1-[(E)-2-fluoroethenyl]naphthalene |

InChI |

InChI=1S/C12H9F/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8+ |

Clave InChI |

GRIXOBHPFFEMLW-CMDGGOBGSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C=CC=C2/C=C/F |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2C=CF |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the fluorination of vinyl precursors using reagents such as HF-pyridine complex . Another approach includes the use of diazonium salts derived from naphthylamine, followed by fluorination with fluoroboric acid .

Industrial Production Methods: Industrial production methods for 1-(2-Fluorovinyl)naphthalene often involve scalable reactions that can be carried out under mild conditions. For example, the use of HF-pyridine complex allows for the fluorination of enones at room temperature, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Fluorovinyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorovinyl group can be replaced by other substituents.

Oxidation and Reduction: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alkanes.

Common Reagents and Conditions:

Fluorination: HF-pyridine complex is commonly used for introducing fluorine atoms.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing vinyl groups.

Major Products Formed:

Substitution Products: Depending on the substituents introduced, various substituted naphthalenes can be formed.

Oxidation Products: Aldehydes and carboxylic acids are common oxidation products.

Reduction Products: Alkanes are typically formed through reduction reactions.

Aplicaciones Científicas De Investigación

1-(2-Fluorovinyl)naphthalene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorovinyl)naphthalene involves its interaction with various molecular targets. The fluorovinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

Substituent Effects on Physical and Chemical Properties

The table below compares key physical and chemical properties of 1-(2-Fluorovinyl)naphthalene with related halogenated and substituted naphthalenes:

Key Observations:

- Fluorine vs. However, brominated derivatives (e.g., 1-(Bromomethyl)naphthalene) exhibit higher molecular weights and melting points due to stronger van der Waals interactions .

- Vinyl vs. Alkyl Substituents: The fluorovinyl group in 1-(2-Fluorovinyl)naphthalene introduces conjugation, likely reducing thermal stability compared to alkyl-substituted derivatives like 2-(1,1-Difluoroethyl)naphthalene .

- Aromatic vs. Aliphatic Halogenation: Nitrophenyl derivatives (e.g., 1-(2-Nitrophenyl)naphthalene) show distinct electronic effects, with nitro groups deactivating the aromatic ring, reducing reactivity in electrophilic substitutions .

Toxicological and Environmental Considerations

While toxicological data for 1-(2-Fluorovinyl)naphthalene are unavailable, insights can be drawn from related compounds:

- Methylnaphthalenes: 1-Methylnaphthalene and 2-methylnaphthalene exhibit moderate toxicity (oral LD₅₀ in rats: ~1,200 mg/kg), primarily affecting the respiratory and hepatic systems .

- Fluorinated Analogs: Fluorine's low polarizability often reduces bioaccumulation compared to chlorinated or brominated compounds, but this depends on substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.